Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate
Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-(((2-hydroxyethyl)amino)sulfonyl)-4-methylphenyl)amino)-9,10-dioxo-, sodium salt (1:1) is a Skin / Eye Irritant.
Scientific Research Applications
Copper-Catalyzed Reactions
The compound is involved in the Ullmann condensation reaction, particularly with nucleophilic reagents in alkaline, aqueous solutions. Copper(II) sulphate as a catalyst shows significant acceleration in reaction rates, especially in the presence of metal-reducing agents. The product distribution in these reactions is influenced by pH levels (Tuong & Hida, 1974).
Hydroxylation Studies
The compound undergoes hydroxylation under specific conditions, leading to the formation of various sodium salts of hydroxy-dioxoanthracene-sulphonates. These reactions are part of broader studies on anthraquinone derivatives, revealing insights into the mechanisms of sulphonate reactions (Morley, 1973).
Photochemical Substitution
This compound is part of studies involving photochemical substitutions of amino- and hydroxy-anthraquinones. The research explores how different conditions, like irradiation with visible light and the presence of sodium sulphite or sulphide, can lead to specific sulphonate and thiolate derivatives (Hamilton et al., 1980).
Reactions with Nitric Acid
In the presence of concentrated nitric acid, the compound forms various anthraquinonesulphonates. The reaction conditions and resulting products from these interactions provide valuable insights into the chemistry of substituted anthracenes (Morley, 2007).
Interaction with DNA
The compound's interaction with DNA, particularly in the context of its resemblance to anthracycline drugs, is noteworthy. Studies involving the interaction of its Ni(II) complex with calf thymus DNA offer insights into the binding parameters and stoichiometry of complex formation, which are essential in understanding the therapeutic potential of such compounds (Guin et al., 2012).
Surface and Solubilisation Activities
The compound is also studied for its surfactant properties. Research on the surface tensions, interfacial tensions, and emulsifying efficiencies of related sulphonates highlights the importance of the hydrophobic/hydrophilic balance in solubilisation processes (Azzam et al., 2004).
Electrocoagulation in Effluent Treatment
Its role in electrocoagulation processes for removing dyes from industrial effluents, particularly using solar energy, demonstrates the compound's utility in environmental applications. The study of key operating parameters in this process provides insights into more efficient and eco-friendly waste treatment methods (Pirkarami et al., 2013).
Properties
CAS No. |
40847-64-1 |
---|---|
Molecular Formula |
C23H20N3NaO8S2 |
Molecular Weight |
553.5 g/mol |
IUPAC Name |
sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4-methylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H21N3O8S2.Na/c1-12-6-7-13(10-17(12)35(30,31)25-8-9-27)26-16-11-18(36(32,33)34)21(24)20-19(16)22(28)14-4-2-3-5-15(14)23(20)29;/h2-7,10-11,25-27H,8-9,24H2,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
KGFQWQPBSFDQQE-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)NCCO.[Na+] |
SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)NCCO.[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)NCCO.[Na+] |
Appearance |
Solid powder |
40847-64-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-(((2-hydroxyethyl)amino)sulfonyl)-4-methylphenyl)amino)-9,10-dioxo-, sodium salt (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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